molecular formula C21H19FN4 B11312156 N-(4-fluorophenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(4-fluorophenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11312156
M. Wt: 346.4 g/mol
InChI Key: PODMXXQZZKPTHH-UHFFFAOYSA-N
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Description

化学特性与命名

系统IUPAC命名与CAS注册号分析

该化合物的系统命名遵循国际纯粹与应用化学联合会(IUPAC)规则,其完整名称为N-(4-氟苯基)-3,5-二甲基-2-(3-甲基苯基)吡唑并[1,5-a]嘧啶-7-胺 。该名称明确反映了其分子结构的以下特征:(1)核心骨架为吡唑并[1,5-a]嘧啶;(2)嘧啶环的7号位连接一个胺基,该胺基进一步被4-氟苯基取代;(3)吡唑环的3号和5号位各有一个甲基;(4)嘧啶环的2号位连接一个3-甲基苯基

尽管该化合物的具体CAS注册号未在现有公开数据库中明确列出(例如PubChem或ChemicalBook),但其结构类似物N-(4-氟苯基)-3,5-二甲基-2-苯基吡唑并[1,5-a]嘧啶-7-胺的CAS号为1203378-88-4,提示该类衍生物的编号系统可能基于取代基的位置与类型进行系统分配。通过对比,可推测目标化合物的CAS号可能遵循相似的编码逻辑,但需通过实验合成后的正式注册确认。

表1. 类似化合物的CAS号与分子式对比
化合物名称 CAS号 分子式 分子量 (g/mol)
N-(4-氟苯基)-3,5-二甲基-2-苯基衍生物 1203378-88-4 C₂₂H₂₂N₄ 342.4
3,5-二甲基-N,2-双(3-甲基苯基)衍生物 1202986-27-3 C₂₂H₂₂N₄ 342.4
目标化合物 待确定 C₂₂H₂₁FN₄ 360.4

与吡唑并[1,5-a]嘧啶核心骨架的结构关系

吡唑并[1,5-a]嘧啶是由吡唑环与嘧啶环通过共享两个相邻碳原子稠合而成的双环体系(图1)。该骨架的独特电子分布使其在药物化学中具有重要价值,尤其是作为激酶抑制剂的候选结构。在目标化合物中,核心骨架的嘧啶环7号位被胺基取代,而吡唑环的3号和5号位则通过甲基修饰增强疏水性

图1. 吡唑并[1,5-a]嘧啶核心骨架的电子密度分布
(注:此处应插入通过计算化学得到的电子云图,显示稠环体系的共轭效应与活性位点)

稠环系统的刚性结构限制了分子构象的灵活性,但2号位与7号位的取代基可通过空间位阻或电子效应调节其生物活性。例如,2号位的3-甲基苯基可通过π-π堆积与靶蛋白结合,而7号位的4-氟苯基则可能通过氢键或静电相互作用增强选择性。

取代基构型分析:氟苯基与甲基苯基

4-氟苯基的电子效应

氟原子的强电负性(Pauling电负性=4.0)使4-氟苯基成为强吸电子基团,通过诱导效应降低苯环的电子密度。这种修饰可影响分子整体的脂溶性与膜渗透性,同时可能增强与靶标蛋白中亲核残基(如赖氨酸或精氨酸)的相互作用。此外,氟原子的体积较小,可减少因立体位阻导致的结合障碍。

3-甲基苯基的立体效应

2号位的3-甲基苯基引入了显著的立体效应。甲基的疏水性质有助于化合物在脂质双层中的分布,而邻位取代的甲基可能通过构象限制优化与靶标受体的互补性。例如,在类似物3,5-二甲基-N,2-双(3-甲基苯基)衍生物(CAS 1202986-27-3)中,双甲基苯基结构显示出对特定激酶的纳摩尔级抑制活性

甲基取代的协同作用

3号和5号位的甲基通过两种机制影响分子性质:(1)立体屏蔽 :减少核心骨架周围溶剂的接触,可能增强化合物的代谢稳定性;(2)电子捐赠 :甲基的弱给电子效应可局部调节稠环体系的电子密度,进而影响其氧化还原电位

表2. 取代基对化合物性质的影响
取代基位置 取代基类型 主要效应 潜在影响
2号位 3-甲基苯基 立体位阻、疏水性增加 靶标结合选择性↑、溶解度↓
7号位 4-氟苯胺基 吸电子效应、氢键能力↑ 靶标亲和力↑、代谢稳定性↑
3/5号位 甲基 构象限制、疏水性↑ 膜渗透性↑、晶体堆积优化

(注:↑表示增强,↓表示减弱)

Properties

Molecular Formula

C21H19FN4

Molecular Weight

346.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H19FN4/c1-13-5-4-6-16(11-13)20-15(3)21-23-14(2)12-19(26(21)25-20)24-18-9-7-17(22)8-10-18/h4-12,24H,1-3H3

InChI Key

PODMXXQZZKPTHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Core Framework Construction

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation between 1,3-biselectrophilic compounds (e.g., β-enaminones, 1,3-diketones) and 5-amino-3-(3-methylphenyl)-1H-pyrazole. For the target compound, 5-amino-3-(3-methylphenyl)-1H-pyrazole reacts with a β-enaminone derivative under acidic conditions to form the bicyclic core.

Reaction Conditions

  • Solvent: Acetic acid (AcOH) or ethanol

  • Catalyst: Concentrated H₂SO₄ or p-toluenesulfonic acid

  • Temperature: 80–100°C, reflux

  • Time: 6–12 hours

Mechanistic Insights
The β-enaminone’s carbonyl groups undergo nucleophilic attack by the pyrazole’s amino and adjacent nitrogen, followed by dehydration to form the pyrimidine ring. Substituents at positions 2 (3-methylphenyl) and 3 (methyl) are introduced via the pyrazole and enaminone precursors, respectively.

Yield Optimization

  • Using β-enaminones instead of 1,3-diketones improves reactivity, achieving yields up to 85%.

  • Substituent bulkiness on the pyrazole (e.g., 3-methylphenyl) necessitates prolonged reaction times (12 hours) for complete cyclization.

Chlorination-Amination Sequence for C7 Functionalization

Pyrimidinone Chlorination

The intermediate 3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is treated with phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) to form the 7-chloro derivative.

Conditions

  • Reagents: POCl₃ (5 equiv), TMAC (0.1 equiv)

  • Temperature: 110°C, 4 hours

  • Yield: 78–92%

Nucleophilic Aromatic Substitution

The 7-chloro intermediate reacts with 4-fluoroaniline in the presence of a base (e.g., K₂CO₃) to install the N-(4-fluorophenyl) group.

Key Parameters

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Base: K₂CO₃ (2 equiv)

  • Temperature: 120°C, microwave-assisted

  • Yield: 65–74%

Challenges

  • Steric hindrance from the 3-methylphenyl group slows amination, requiring elevated temperatures.

  • Overalkylation is mitigated by using excess 4-fluoroaniline (1.5 equiv).

Multicomponent One-Pot Synthesis

Mannich-Type Reaction

A scalable one-pot method combines 5-amino-3-(3-methylphenyl)-1H-pyrazole, acetylacetone, and 4-fluorophenyl isocyanate under oxidative conditions.

Conditions

  • Oxidant: Dichlorodicyanoquinone (DDQ)

  • Solvent: Toluene

  • Temperature: 100°C, 8 hours

  • Yield: 58%

Advantages

  • Avoids isolation of intermediates, reducing purification steps.

  • DDQ ensures aromatization of the dihydropyrimidine intermediate.

Limitations

  • Lower yield compared to stepwise approaches due to competing side reactions.

Alternative Routes via Pericyclic Reactions

[4+2] Cycloaddition

Ding et al. reported a copper-catalyzed cycloaddition between N-propargylic sulfonylhydrazones and sulfonyl azides, forming the pyrazolo[1,5-a]pyrimidine core in one pot.

Conditions

  • Catalyst: CuCl (10 mol%)

  • Solvent: Dichloroethane

  • Temperature: 80°C, 6 hours

  • Yield: 71%

Applicability

  • Ideal for introducing electron-withdrawing groups but less effective for bulky substituents like 3-methylphenyl.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Disadvantages
CyclocondensationCyclocondensation + amination65–85%High regioselectivityMulti-step, lengthy purification
Chlorination-aminationChlorination + SNAr65–74%Reliable for C7 substitutionPOCl₃ handling hazards
MulticomponentOne-pot Mannich + oxidation58%Fewer stepsLower yield
CycloadditionCu-catalyzed [4+2] cycloaddition71%Atom-economicalLimited substituent tolerance

Critical Parameter Optimization

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO): Enhance amination rates but may decompose intermediates at high temperatures.

  • Ethanolic solutions: Preferred for cyclocondensation due to H-bond stabilization of intermediates.

Temperature Control

  • Microwave-assisted amination reduces reaction time from 24 hours to 2 hours, minimizing byproduct formation.

Catalysis

  • Acid catalysts (H₂SO₄): Accelerate cyclocondensation but require neutralization steps.

  • Copper catalysts: Enable cycloadditions but complicate metal residue removal .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-fluorophenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is C21H19FN4, with a molecular weight of 346.41 g/mol. Its structure features a pyrazolo ring fused with a pyrimidine moiety, which contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimycobacterial Activity : Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit mycobacterial ATP synthase, suggesting potential use in treating tuberculosis. For instance, derivatives have been tested for their ability to deplete ATP in Mycobacterium smegmatis and inhibit Mycobacterium tuberculosis in culture .
  • Cyclin-dependent Kinase Inhibition : Certain derivatives of this compound class have been identified as cyclin-dependent kinase inhibitors, which may have implications in cancer therapy by disrupting cell cycle progression .

Anticancer Activity

This compound has shown promise in anticancer research:

  • Cell Proliferation Inhibition : Preliminary studies indicate significant cytotoxicity against various cancer cell lines. For example, the compound demonstrated an IC50 value of 12.5 µM against A549 lung cancer cells and 15.0 µM against MCF-7 breast cancer cells . This suggests that it may serve as a lead compound for developing new anticancer agents.

Antimicrobial Properties

In addition to its anticancer potential, this compound exhibits antimicrobial properties:

  • Bacterial Inhibition : Some derivatives within the pyrazolo[1,5-a]pyrimidine class have demonstrated effectiveness against various bacterial strains. The structural characteristics allow these compounds to interact with bacterial enzymes or receptors, leading to inhibition of growth .

Case Studies and Research Findings

Several studies provide insights into the effectiveness of this compound:

  • Anti-tuberculosis Activity : A study focused on structure-activity relationships revealed that modifications at the C-7 position significantly affected the efficacy against Mycobacterium tuberculosis .
  • Cytotoxicity Against Cancer Cells : Research highlighted the compound's ability to induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and growth .
  • In Vitro Antifungal Activity : Other derivatives have shown promising antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations comparable to established antifungal agents .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 2-(3-methylphenyl), 3,5-dimethyl, N-(4-fluorophenyl) C₂₂H₂₁FN₄ 360.43 High lipophilicity due to methyl/aryl groups; moderate solubility
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenyl derivative (Compound 47, ) 3-(4-fluorophenyl), 5-phenyl, N-(pyridin-2-ylmethyl) C₂₅H₂₀FN₅ 409.45 Pyridylmethyl group enhances ATP synthase binding; higher microsomal stability
3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl) (Compound 3, ) 3-(4-fluorophenyl), 5,6-dimethyl, N-(pyridin-2-ylmethyl) C₂₀H₁₈FN₅ 347.38 Increased steric hindrance at position 6; improved metabolic stability
N-(4-Fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethyl () 2-(4-methoxyphenyl), 3,5-dimethyl, N-(4-fluorophenyl) C₂₁H₁₉FN₄O 362.40 Methoxy group enhances solubility; reduced hERG liability
MPZP (CRF1 antagonist, ) 3-(4-methoxy-2-methylphenyl), 2,5-dimethyl, N-bis(2-methoxyethyl) C₂₃H₂₈N₄O₃ 408.50 Polar substituents improve CNS penetration; distinct therapeutic target

Key Observations :

  • Substituent Effects : The target compound lacks the pyridin-2-ylmethyl group commonly seen in anti-mycobacterial analogues (e.g., Compound 47), which may reduce ATP synthase affinity but improve selectivity for other targets .
  • Solubility : Polar groups like methoxy () or pyridyl () improve aqueous solubility, whereas the target compound’s methyl/fluorophenyl groups may limit this.

Key Observations :

  • Anti-Mycobacterial Activity : Pyridylmethylamine derivatives (e.g., Compounds 47, 32) show superior M.tb inhibition due to optimized interactions with ATP synthase . The target compound’s N-(4-fluorophenyl) group may shift activity toward other targets.
  • Safety Profiles: Low hERG liability (>30 µM IC₅₀) is common in pyridylmethylamine derivatives, while non-pyridyl compounds (e.g., target compound) may require additional screening for cardiotoxicity.

Biological Activity

N-(4-fluorophenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly in cancer therapy and antiviral research.

Molecular Characteristics

PropertyValue
Molecular Weight 346.41 g/mol
Molecular Formula C21H19FN4
LogP 5.115
LogD 3.7551
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1
Polar Surface Area 29.77 Ų

The compound's structure features a pyrazolo[1,5-a]pyrimidine core with various substituents that enhance its biological activity. The presence of a fluorine atom and methyl groups contributes to its lipophilicity and potential interaction with biological targets.

Anticancer Potential

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. Specifically, this compound has been identified as a selective inhibitor of casein kinase 2 (CK2), an enzyme often overexpressed in various cancers. Inhibition of CK2 can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Study: CK2 Inhibition

A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines effectively inhibit CK2 activity, showcasing their potential as anticancer agents. The compound was tested against multiple cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. Results indicated that at concentrations as low as 10 µM, significant reductions in cell viability were observed .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Pyrazolo[1,5-a]pyrimidines have been investigated for their ability to inhibit β-coronaviruses by targeting specific viral enzymes . The mechanism involves the disruption of viral replication processes through selective inhibition of essential kinases.

Research Findings on Antiviral Efficacy

Recent studies have highlighted the compound's effectiveness against viral infections in vitro. In particular, it demonstrated notable activity against SARS-CoV-2 by inhibiting the viral replication cycle . The compound's structural modifications have been correlated with enhanced potency against viral targets.

Enzymatic Inhibition

The compound also exhibits inhibitory effects on various enzymes beyond CK2. Its interactions with other protein kinases suggest a broader spectrum of biological activity that could be leveraged for therapeutic purposes .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-fluorophenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves a multi-step process:

  • Core cyclization : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and β-diketones under reflux conditions in ethanol or toluene .
  • Amine functionalization : Substitution at the 7-position using nucleophilic aromatic substitution (SNAr) with 4-fluoroaniline in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/light petroleum) or recrystallization to isolate the final compound .

Q. How can researchers confirm the structural integrity of this compound experimentally?

Key analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromaticity of the pyrazolo[1,5-a]pyrimidine core .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths/angles and confirms steric effects from the 3-methylphenyl and 4-fluorophenyl groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₁H₁₉FN₄) and isotopic patterns .

Q. What purification methods are effective for removing byproducts in the final synthesis step?

  • Column chromatography : Use silica gel with a gradient of EtOAc/hexane (10–50%) to separate unreacted amines and dimeric byproducts .
  • Recrystallization : Ethanol/water mixtures exploit differential solubility of the target compound versus impurities .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation (>98%) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying optimal temperatures and catalysts .
  • Solvent screening : COSMO-RS simulations evaluate solvent polarity effects on reaction kinetics and yield .
  • Machine learning : Train models on existing pyrazolo[1,5-a]pyrimidine synthesis data to predict ideal molar ratios and reaction times .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Validate IC₅₀ values using standardized assays (e.g., kinase inhibition assays with ATP controls) to rule out false positives .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements .
  • Structural analogs : Compare with derivatives (e.g., trifluoromethyl-substituted analogs) to isolate substituent-specific effects .

Q. How can researchers design experiments to study the compound’s mechanism of enzyme inhibition?

  • Kinetic assays : Measure substrate turnover rates (e.g., fluorogenic assays) under varying inhibitor concentrations to determine inhibition type (competitive/non-competitive) .
  • Docking studies : Molecular docking (AutoDock Vina) identifies binding pockets and key interactions (e.g., hydrogen bonding with the 4-fluorophenyl group) .
  • Site-directed mutagenesis : Engineer enzyme mutants to test predicted binding residues .

Q. What methodologies improve yield in large-scale synthesis without compromising purity?

  • Flow chemistry : Continuous reactors reduce side reactions by controlling residence time and temperature .
  • Catalyst optimization : Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to minimize metal contamination .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity?

  • Hammett analysis : Correlate substituent σ values (e.g., 4-F: σₚ = 0.06) with reaction rates in SNAr steps .
  • X-ray crystallography : Compare bond angles between the 3-methylphenyl and 4-fluorophenyl groups to assess steric hindrance .
  • DFT calculations : Map electrostatic potential surfaces to predict nucleophilic attack sites .

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